molecular formula C19H19F4NO3 B4681739 N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide

N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide

Cat. No. B4681739
M. Wt: 385.4 g/mol
InChI Key: XITYFXOXVUOGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers and autoimmune diseases. It was first synthesized by Takeda Pharmaceutical Company Limited and has shown promising results in preclinical studies.

Mechanism of Action

N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme, which plays a critical role in the signaling pathways that regulate the growth and survival of cancer cells and the function of immune cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways and prevents the proliferation and survival of cancer cells. In addition, this compound modulates the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, reaching peak plasma concentrations within a few hours. This compound is extensively metabolized in the liver and eliminated primarily through the feces. In preclinical studies, this compound has been shown to be well-tolerated and to have minimal toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. This compound has also been shown to have good efficacy in preclinical models of cancer and autoimmune diseases. However, one limitation of this compound is its relatively low potency compared to other BTK inhibitors, which may limit its clinical utility.

Future Directions

There are several potential future directions for the development of N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide. One area of interest is the combination of this compound with other targeted therapies or immunotherapies to enhance its efficacy and overcome resistance mechanisms. Another potential application is the use of this compound in the treatment of viral infections, as BTK has been shown to play a role in the replication of certain viruses. Further studies are needed to determine the optimal dosing, safety, and efficacy of this compound in clinical trials.

Scientific Research Applications

N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide has been extensively studied in preclinical models of cancer and autoimmune diseases. It has been shown to inhibit the growth and proliferation of cancer cells and to modulate the immune system by targeting specific signaling pathways. This compound has also been shown to have potential therapeutic applications in the treatment of inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.

properties

IUPAC Name

N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F4NO3/c1-10-2-4-11(5-3-10)24-19(25)15-7-6-12(27-15)9-26-18-16(22)13(20)8-14(21)17(18)23/h6-8,10-11H,2-5,9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITYFXOXVUOGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
Reactant of Route 2
Reactant of Route 2
N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
Reactant of Route 3
Reactant of Route 3
N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
Reactant of Route 4
Reactant of Route 4
N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
Reactant of Route 5
Reactant of Route 5
N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
Reactant of Route 6
Reactant of Route 6
N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.